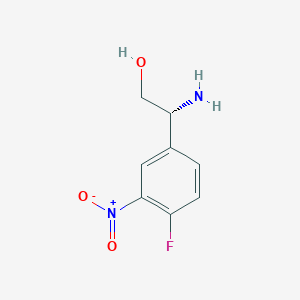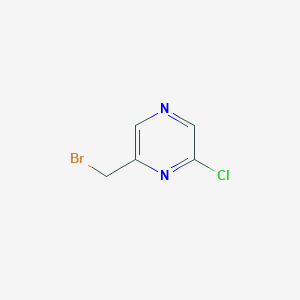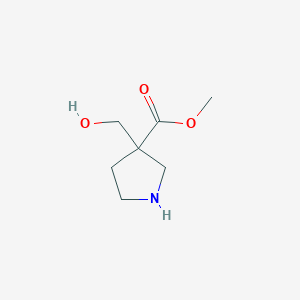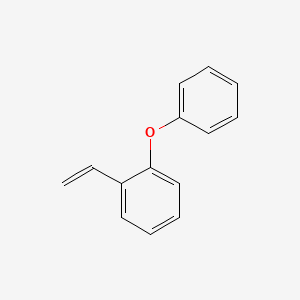![molecular formula C10H15NO2 B13596955 3-[(2-Methylfuran-3-yl)oxy]piperidine](/img/structure/B13596955.png)
3-[(2-Methylfuran-3-yl)oxy]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Methylfuran-3-yl)oxy]piperidine is a chemical compound that features a piperidine ring substituted with a 2-methylfuran-3-yloxy group. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methylfuran-3-yl)oxy]piperidine typically involves the reaction of piperidine with 2-methylfuran-3-ol under specific conditions. One common method is the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by nucleophilic substitution with piperidine .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
3-[(2-Methylfuran-3-yl)oxy]piperidine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Furanones.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
3-[(2-Methylfuran-3-yl)oxy]piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-[(2-Methylfuran-3-yl)oxy]piperidine involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The furan ring may also contribute to the compound’s overall biological activity by interacting with different molecular pathways .
Comparación Con Compuestos Similares
Similar Compounds
3-[(5-Methylfuran-2-yl)oxy]piperidine: Similar structure but with a different position of the methyl group on the furan ring.
1-(2-methyl-3-furoyl)-4-[(2-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid: Contains additional functional groups and a pyridine ring.
Uniqueness
3-[(2-Methylfuran-3-yl)oxy]piperidine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the methyl group on the furan ring can significantly impact the compound’s chemical properties and interactions with biological targets .
Propiedades
Fórmula molecular |
C10H15NO2 |
|---|---|
Peso molecular |
181.23 g/mol |
Nombre IUPAC |
3-(2-methylfuran-3-yl)oxypiperidine |
InChI |
InChI=1S/C10H15NO2/c1-8-10(4-6-12-8)13-9-3-2-5-11-7-9/h4,6,9,11H,2-3,5,7H2,1H3 |
Clave InChI |
YIAUCYSOMDTPQY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CO1)OC2CCCNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Oxo-1-[3-(trifluoromethoxy)phenyl]cyc lobutanecarbonitrile](/img/structure/B13596879.png)


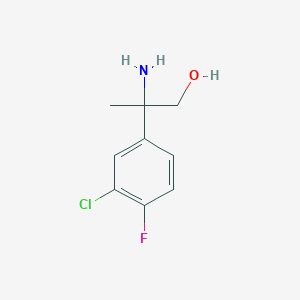

![3-Hydroxy-3-[4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B13596912.png)



